molecular formula C6H7NO2S B085972 Methyl 5-aminothiophene-2-carboxylate CAS No. 14597-58-1

Methyl 5-aminothiophene-2-carboxylate

Cat. No.: B085972
CAS No.: 14597-58-1
M. Wt: 157.19 g/mol
InChI Key: NNQTUMGJWXJMIR-UHFFFAOYSA-N
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Chemical Reactions Analysis

Taurox SB undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions are derivatives of carbobenzoxy beta-alanyl-taurine, which retain the compound’s immune-modulating properties .

Comparison with Similar Compounds

Properties

IUPAC Name

methyl 5-aminothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2S/c1-9-6(8)4-2-3-5(7)10-4/h2-3H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNQTUMGJWXJMIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(S1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70427942
Record name Methyl 5-aminothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70427942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14597-58-1
Record name Methyl 5-aminothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70427942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 5-amino-2-thiophenecarboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

5-Aminothiophene-2-carboxylic acid (1.00 g, 5.78 mmol) instead of 2-formylbenzoic acid and methyl iodide (1.44 mL, 23.1 mmol) instead of benzyl bromide were used to give the title compound (1.04 g; yield, 97%) as a dark brown solid according to the method described in Example 3a.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.44 mL
Type
reactant
Reaction Step Two
Yield
97%

Synthesis routes and methods II

Procedure details

3.6 g of iron powder, 1.4 g of FeSO4.7H2O, 25 ml of methanol and 8 ml of water were successively introduced into a three-necked flask. 940 mg (5 mmol) of methyl 5-nitro-2-thiophenecarboxylate were then added and the mixture was heated at 70° C. for eight hours. The reaction medium was filtered on celite, the filtrate evaporated, and taken up in water and ethyl ether. The organic phase was decanted, dried over magnesium sulfate and evaporated. The residue obtained was purified by chromatography on a silica column eluted with dichloromethane; 2 g (77%) of the expected compound of melting point 110°-112° C. were obtained.
Quantity
940 mg
Type
reactant
Reaction Step One
[Compound]
Name
FeSO4.7H2O
Quantity
1.4 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
reactant
Reaction Step Two
Name
Quantity
3.6 g
Type
catalyst
Reaction Step Two
Name
Quantity
8 mL
Type
solvent
Reaction Step Two
Yield
77%

Synthesis routes and methods III

Procedure details

To a Parr flask was added methyl 5-nitrothiophene-2-carboxylate (5.00 g, 26.71 mmol) and MeOH (100 mL). The solution was purged with a stream of Ar, and 5% platinum on sulfide carbon (2.00 g) was added. The mixture was hydrogenated on a Parr apparatus set at 50 psi for 6.5 hours. The reaction was then filtered through celite and the solvents removed in vacuo to yield methyl 5-aminothiophene-2-carboxylate as an olive green oil.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 5-aminothiophene-2-carboxylate
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Methyl 5-aminothiophene-2-carboxylate
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Methyl 5-aminothiophene-2-carboxylate
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Reactant of Route 6
Methyl 5-aminothiophene-2-carboxylate
Customer
Q & A

A: Methyl 5-aminothiophene-2-carboxylate possesses a structure that makes it a versatile building block in organic synthesis. The presence of both an amine (-NH2) and a methyl ester (-COOCH3) group on the thiophene ring allows for various chemical transformations. The research highlights its use in phosphorylation reactions with phosphorus (III) tribromide. This leads to the formation of bicyclic systems like 1H-thieno[3,2-c][1,5,2]oxazaphosphinine and 1,2-dihydrothieno[2,3-b][1,4]azaphosphinine []. These novel heterocyclic compounds hold potential for various applications, though further research is needed to explore their properties and potential uses.

ANone: The research utilized a combination of analytical methods to confirm the structure of the synthesized compounds. These methods include:

  • P NMR spectroscopy: Similar to H NMR, Phosphorus NMR spectroscopy provides information about the phosphorus atoms within the molecule, aiding in confirming the incorporation of the phosphorus-containing groups and their structural context within the newly formed ring systems [].

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